molecular formula C18H20N2O5S B2769996 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide CAS No. 690643-32-4

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B2769996
CAS RN: 690643-32-4
M. Wt: 376.43
InChI Key: BZGWUDJXEFOBPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ‘3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide’ is C18H20N2O5S . It has an average mass of 376.427 Da and a monoisotopic mass of 376.109283 Da .

Scientific Research Applications

PI3K Inhibitors for Treatment of Pulmonary Diseases

Research into PI3K inhibitors, such as those closely related to "3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide," has shown promise in treating idiopathic pulmonary fibrosis and cough. These inhibitors have undergone Phase I studies, highlighting their potential therapeutic utility in pulmonary diseases (Norman, 2014).

Cognitive Enhancements via 5-HT6 Receptor Antagonism

Compounds such as SB-399885 have demonstrated high affinity for 5-HT6 receptors, offering potential cognitive enhancements through cholinergic function improvements. This suggests their use in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photosensitizers for Photodynamic Therapy

Novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Assembly and Conformation

Studies on arylsulfonamide derivatives have revealed the influence of methylene groups on the conformation and crystal packing of such compounds, offering insights into molecular design principles for pharmaceuticals and materials science (de Castro et al., 2013).

Anticancer and Enzyme Inhibition

Research into benzenesulfonamides has explored their potential in anticancer applications and as enzyme inhibitors. For instance, certain derivatives have shown significant cytotoxic activities and inhibition of human carbonic anhydrase isoforms, suggesting their utility in cancer therapy and as therapeutic agents for other diseases (Gul et al., 2016).

Crystallography and Drug Design

X-ray crystallography studies have contributed to the understanding of the structural basis for the activity of benzenesulfonamide derivatives, aiding in the design of more effective therapeutic agents (Sreenivasa et al., 2014).

properties

IUPAC Name

3-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-3-7-17(13-16)26(22,23)19-15-5-2-4-14(12-15)18(21)20-8-10-25-11-9-20/h2-7,12-13,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGWUDJXEFOBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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